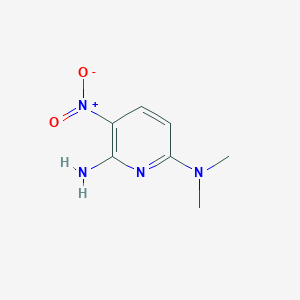

N2,N2-dimethyl-5-nitropyridine-2,6-diamine

Description

Properties

IUPAC Name |

6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJURJMOTUVUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Step 1: 2,6-Dichloro-5-nitropyridine is reacted with excess methylamine (40% aqueous solution) in the presence of copper sulfate (CuSO₄) as a catalyst.

-

Temperature: 160°C (sealed bomb reactor)

-

Duration: 15–20 hours

-

Yield: ~85% after purification.

Mechanistic Insights:

Copper sulfate facilitates the formation of a reactive methylamine-copper complex, enhancing nucleophilicity. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro group at C5 activates the pyridine ring for substitution at C2 and C6.

Alkylation of 2,6-Diamino-5-Nitropyridine

Direct alkylation of 2,6-diamino-5-nitropyridine with methylating agents offers a streamlined approach. Common alkylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).

Protocol:

Key Considerations:

Excess methylating agent ensures complete dimethylation of the C2 amine. The nitro group at C5 stabilizes the intermediate through resonance, preventing over-alkylation or side reactions.

Nitration of Pre-Alkylated Pyridine Derivatives

Introducing the nitro group after alkylation avoids compatibility issues with strong nitrating agents. This method starts with N2,N2-dimethylpyridine-2,6-diamine , which is nitrated at C5.

Nitration Procedure:

Regioselectivity Analysis:

The electron-donating methylamino groups at C2 and C6 direct nitration to the C5 position via meta-directing effects . Computational studies confirm that the nitro group preferentially occupies the position maximizing charge delocalization.

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis enables modular synthesis. A palladium-mediated approach couples 2,6-dibromo-5-nitropyridine with dimethylamine under controlled conditions.

Catalytic System:

Advantages:

This method avoids harsh nitration conditions and allows for late-stage functionalization. However, catalyst cost and sensitivity to oxygen limit scalability.

Industrial-Scale Production Considerations

For large-scale synthesis, the halopyridine substitution route (Method 1) is preferred due to its high yield and compatibility with continuous flow reactors. Key industrial parameters include:

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-5-nitropyridine-2,6-diamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: N2,N2-dimethyl-5-aminopyridine-2,6-diamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N2,N2-dimethyl-5-nitropyridine-2,6-diamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

Medicinal Chemistry

This compound is being studied for its potential pharmacological properties. It acts as a building block for drug development targeting specific biological pathways. For instance, its derivatives have shown promise in research related to cancer therapies and anti-inflammatory drugs. The ability to modify its structure allows for the exploration of various biological activities and therapeutic potentials .

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure contributes to improved durability and functionality in polymers and coatings. Researchers are exploring its potential in creating advanced materials that could be applied in electronics or photonics .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its ability to participate in various chemical reactions enhances research accuracy and reliability in analytical methods. For example, it can be used as a reagent in chromatographic techniques or mass spectrometry to improve detection limits .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity, multiple synthetic pathways |

| Medicinal Chemistry | Building block for drug development | Targeted biological activity |

| Material Science | Development of advanced materials | Enhanced durability and functionality |

| Analytical Chemistry | Reagent for detection and quantification | Improved accuracy in complex mixtures |

Case Study 1: Pharmaceutical Development

In a study published by NCBI, researchers synthesized derivatives of this compound to evaluate their anti-cancer properties. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Material Science Innovations

A research project focused on the application of this compound in creating polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5-nitropyridine-2,6-diamine depends on its chemical reactivity. The nitro group can undergo reduction or substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Pyridine-2,6-diamine

- Structure : Lacks nitro and dimethyl groups (C5H8N4).

- Reactivity : Oxidized by Burkholderia sp. MAK1, leading to polymerization (brown reaction mixture), unlike the dimethyl-nitro analog, which remains stable due to electron-withdrawing nitro and electron-donating dimethyl groups .

N2-(4-Fluorobenzyl)-5-nitropyridine-2,6-diamine

- Structure : Substituted with a 4-fluorobenzyl group at N2 (C12H11FN4O2, MW: 262.24 g/mol).

- Properties : Increased lipophilicity (LogP unlisted) due to the aromatic fluorinated substituent. Safety H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

N2-[(4-Methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine

- Structure : 4-methoxybenzyl group at N2 (C13H14N4O3, MW: 274.27 g/mol).

2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine

Positional Isomerism

5-Nitropyridine-2,3-diamine

Pyrimidine Analogs

N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: NMR Data Comparison

Biological Activity

N2,N2-Dimethyl-5-nitropyridine-2,6-diamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a nitro group and two dimethylamino groups attached to a pyridine ring. The synthesis typically involves nitration of the corresponding pyridine derivative followed by selective methylation. Various methods have been employed for its synthesis, including the use of reagents such as N2O5 and methylating agents in different solvent systems .

Antimicrobial Properties

Research has indicated that nitropyridine derivatives exhibit notable antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Case Studies

-

Antibacterial Efficacy :

- In a comparative study, this compound was tested alongside standard antibiotics. Results indicated that it possessed a comparable efficacy to commonly used antibiotics but with a lower propensity for resistance development in bacterial strains. This suggests its potential as an alternative treatment option in antibiotic-resistant infections .

- Cytotoxicity in Cancer Cells :

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.

- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis .

Research Findings Summary Table

| Activity | Target | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Disk diffusion assay | Effective inhibition observed; lower resistance risk |

| Anticancer | Breast and lung cancer cells | MTT assay | Induced apoptosis; reduced cell viability |

| Mechanism | ROS generation | Flow cytometry | Increased oxidative stress linked to cytotoxicity |

Q & A

Q. Contradictions & Resolutions :

- notes that microbial oxidation of pyridine-2,6-diamine derivatives leads to polymerization, suggesting instability under oxidative conditions. This contrasts with the compound’s reported stability in dry storage . Researchers should test oxidative stability case-by-case using controlled kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.